Ipatasertib (GDC-0068) is a potent, highly selective, small-molecule inhibitor of protein kinase B (AKT) [, , , , , , ]. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT, preventing its activation [, ]. Ipatasertib exhibits activity against all three isoforms of AKT (AKT1, AKT2, and AKT3) [, , ].
In scientific research, Ipatasertib serves as a valuable tool for investigating the role of the AKT signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism []. Its high selectivity for AKT makes it an ideal candidate for studying the specific contributions of this kinase in complex biological systems [, ].
Ipatasertib, also referred to by its developmental code GDC-0068, belongs to the class of protein kinase inhibitors. It specifically targets the Akt signaling pathway, which plays a critical role in cell survival, proliferation, and metabolism. The compound is being developed by Genentech, a member of the Roche Group, and has shown promise in clinical trials for various cancers, particularly in patients with metastatic triple-negative breast cancer .
The synthesis of Ipatasertib involves a complex process characterized by a convergent synthesis strategy that consists of ten steps. This method utilizes both chemical techniques and biocatalysis to achieve high selectivity and yield. A key aspect of the synthesis is the use of engineered ketoreductases for the reduction of prochiral ketones to produce desired stereoisomers with high efficiency .
Ipatasertib has a complex molecular structure characterized by three stereocenters, which contributes to its specificity as an Akt inhibitor. The molecular formula is , and its structure includes a bicyclic pyrimidine core essential for binding to the ATP site of the Akt enzyme.
The synthesis of Ipatasertib involves several chemical reactions:
Ipatasertib functions as an ATP-competitive inhibitor of Akt, binding to the ATP-binding site and preventing phosphorylation events that promote cell survival and proliferation. By inhibiting Akt activity, Ipatasertib disrupts downstream signaling pathways involved in cancer cell growth.
Ipatasertib exhibits several notable physical and chemical properties:
Ipatasertib's primary application lies in oncology, where it is being investigated as a therapeutic agent for various cancers, particularly those characterized by aberrant Akt signaling. Clinical trials have demonstrated its potential efficacy in combination with other treatments, such as chemotherapy agents like paclitaxel.
Ipatasertib (GDC-0068, RG-7440) is a pan-AKT inhibitor that targets all three isoforms (AKT1, AKT2, AKT3) with comparable potency. Biochemical assays demonstrate uniform isoform inhibition, exhibiting IC50 values of 5–18 nmol/L across isoforms [4] [8]. This broad activity is critical due to functional redundancy among AKT isoforms in oncogenic signaling. Kinetics studies confirm dose-dependent suppression of phosphorylated AKT (pAKT) in cellular models, with significant pathway inhibition observed within 1 hour of treatment [5]. The inhibitor achieves high kinase selectivity, showing >100-fold specificity over related kinases (e.g., protein kinase A) and minimal off-target effects [4].
Table 1: Akt Isoform Inhibition Profile of Ipatasertib
Isoform | IC50 (nmol/L) | Cellular Function |
---|---|---|
AKT1 | 5 | Cell survival, growth |
AKT2 | 18 | Glucose metabolism |
AKT3 | 8 | Brain-specific growth |
Data compiled from Lin et al. (2013) and phase I clinical study reports [4] [8]
The structural basis for this pan-isoform inhibition lies in ipatasertib's binding to the conserved ATP-pocket of activated AKT. Molecular modeling reveals critical interactions with the catalytic domain's Asp274 residue, which remains consistent across isoforms [4]. This conserved binding mechanism underpins its equipotent activity against all AKT isoforms.
Ipatasertib functions as a selective ATP-competitive inhibitor that preferentially targets the activated, phosphorylated conformation of AKT (pAKT). Unlike allosteric inhibitors, ipatasertib binds the PH-out conformation of AKT that occurs after phosphorylation at Thr308 and Ser473 residues [4]. This conformational change exposes the ATP-binding pocket, enabling high-affinity interaction with ipatasertib. The compound demonstrates >600-fold selectivity for pAKT over non-phosphorylated AKT, enabling precise targeting of hyperactivated AKT in malignant cells [4].
Key binding interactions involve:
Table 2: Cellular Potency Against Activated AKT
Cell Model | pAKT EC50 (μM) | Exposure Time |
---|---|---|
PTEN-null melanoma | 0.32 | 2 hours |
PIK3CA-mutant breast cancer | 0.41 | 2 hours |
KRAS/PIK3CA-mutant colon cancer | 1.58 | 2 hours |
Data from phase I pharmacodynamic analysis [4]
This mechanistic approach allows ipatasertib to exploit the differential activation state of AKT in cancer cells versus normal cells. Tumors with PI3K/AKT pathway alterations (PTEN loss, PIK3CA mutations) exhibit significantly higher pAKT levels, creating a therapeutic window for selective targeting [4] [5].
Ipatasertib exerts profound effects on downstream effectors of the PI3K/AKT/mTOR cascade. Treatment rapidly suppresses phosphorylation of:
In tumor biopsies from phase I trials, ipatasertib treatment (≥200 mg daily) resulted in:
Concomitant with substrate inhibition, ipatasertib activates pro-apoptotic transcription factors:
Table 3: Downstream Biomarker Modulation in Clinical Biopsies
Biomarker | Reduction vs. Baseline | Time to Effect | Functional Consequence |
---|---|---|---|
pPRAS40 (Thr246) | 70-90% | 2-4 hours | mTORC1 activation |
pGSK3β (Ser9) | 60-80% | 2-4 hours | β-catenin stabilization |
pS6 (Ser240/244) | 50-70% | 4-8 hours | Protein synthesis inhibition |
FoxO3a nuclear localization | 3.5-fold increase | 4 hours | PUMA transcription |
Data from paired tumor biopsies in first-in-human trial [4] [5]
Notably, this downstream modulation occurs independently of p53 status. In p53-mutant and p53-null colon cancer models, ipatasertib still induces robust PUMA upregulation and Bax-mediated apoptosis via FoxO3a and NF-κB activation [5]. The compound also disrupts negative feedback loops in the PI3K pathway, where mTORC1 inhibition typically reactivates upstream signaling. By targeting AKT directly, ipatasertib prevents this compensatory pathway reactivation [4].
In vitro characterization across 100+ cancer cell lines revealed differential sensitivity based on molecular context. Cell lines with PTEN loss or PIK3CA mutations showed significantly lower IC50 values (mean 3.8 ± 0.73 μmol/L) compared to those without these alterations (mean 7.4 ± 0.46 μmol/L; P<0.0001) [4]. The compound demonstrated particularly potent activity in:
Table 4: Preclinical Efficacy in Select Tumor Models
Model Type | Genetic Alteration | IC50/TGI | Key Biomarker Changes |
---|---|---|---|
Melanoma xenograft | PTEN-null | 97% TGI | ↓pAKT(S473), ↓pPRAS40, ↑cleaved caspase-3 |
Breast cancer PDX | PIK3CA H1047R | 89% TGI | ↓pGSK3β, ↓Ki67, ↑PUMA |
Colon cancer xenograft | KRASG13D/PIK3CAH1047R | 44% TGI | Limited pS6 reduction |
Endometrial cancer (HEC-1A) | PTEN loss | 2.1 μM IC50 | G1 arrest, ↓cyclin D1, ↑p27 |
Uterine serous carcinoma | PI3K/AKT alterations | 3.8 μM IC50 | ↓Snail, ↓Slug, ↓N-cadherin |
TGI = Tumor Growth Inhibition; Data compiled from multiple preclinical studies [2] [4] [5]
Mechanistically, ipatasertib induces mitochondrial apoptosis through PUMA-dependent Bax activation. In colon cancer models, this occurred via:
The compound also demonstrates synergistic interactions with cytotoxic agents:
In vivo, ipatasertib significantly suppressed tumor growth in multiple xenograft models:
These preclinical findings establish ipatasertib as a mechanistically distinct AKT inhibitor with particular utility in tumors harboring PI3K/AKT pathway activation, either as monotherapy or in rational combination regimens.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: